molecular formula C17H19N3O B11797218 (2-(6-Amino-2-methylpyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone

(2-(6-Amino-2-methylpyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone

Cat. No.: B11797218
M. Wt: 281.35 g/mol
InChI Key: PGHYALQHAUMPBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2-(6-Amino-2-methylpyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrrolidine ring, a pyridine ring, and a phenyl group, making it a versatile structure for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(6-Amino-2-methylpyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone typically involves multiple steps, including the formation of the pyrrolidine and pyridine rings, followed by their coupling with the phenyl group. Common synthetic routes may include:

    Formation of Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Formation of Pyridine Ring: This can be synthesized through various methods, including the Hantzsch pyridine synthesis.

    Coupling Reactions: The pyrrolidine and pyridine rings are then coupled with the phenyl group using reagents such as palladium catalysts under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methyl groups.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of halogenating agents or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or carboxyl derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2-(6-Amino-2-methylpyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions or as a ligand in receptor binding studies. Its ability to interact with biological macromolecules makes it a useful tool in biochemical assays.

Medicine

In medicine, the compound may have potential therapeutic applications, such as acting as an inhibitor for specific enzymes or receptors involved in disease pathways. Further research is needed to explore its efficacy and safety in clinical settings.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility allows for its incorporation into various industrial processes.

Mechanism of Action

The mechanism of action of (2-(6-Amino-2-methylpyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (2-(6-Amino-2-methylpyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanol
  • (2-(6-Amino-2-methylpyridin-3-yl)pyrrolidin-1-yl)(phenyl)ethanone

Uniqueness

Compared to similar compounds, (2-(6-Amino-2-methylpyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H19N3O

Molecular Weight

281.35 g/mol

IUPAC Name

[2-(6-amino-2-methylpyridin-3-yl)pyrrolidin-1-yl]-phenylmethanone

InChI

InChI=1S/C17H19N3O/c1-12-14(9-10-16(18)19-12)15-8-5-11-20(15)17(21)13-6-3-2-4-7-13/h2-4,6-7,9-10,15H,5,8,11H2,1H3,(H2,18,19)

InChI Key

PGHYALQHAUMPBG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N)C2CCCN2C(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.